[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Description
This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of many bioactive steroids. Key structural attributes include:
- C3 Acetate group: Enhances lipophilicity and metabolic stability compared to free hydroxyl groups .
- C17 Hydroxyl group: A common modification in neurosteroids and hormones, influencing receptor binding .
- C10 and C13 Methyl groups: Critical for structural rigidity and receptor interactions .
Synthetic routes often involve acetylation of precursor alcohols using acetyl chloride or acetic anhydride under anhydrous conditions, as demonstrated in (87% yield) . Its stereochemistry (3S,5S,8R,9S,10S,13S,14S,17S) is crucial for biological activity, with deviations leading to reduced potency .
Properties
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYRVLDWKVWLK-QKSWPAOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346364 | |
| Record name | 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3090-70-8 | |
| Record name | 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Synthesis
The primary precursor is 5α-androstane-3β,17β-diol, a steroidal diol whose rigid framework provides the necessary stereochemical template. Alternative routes begin with pyrene derivatives, leveraging ring-contraction reactions to form the cyclopenta[a]phenanthrene core, though these are less common due to scalability issues.
Key Reaction Sequence:
-
Hydroxylation at C17 :
-
Acetylation at C3 :
Stereochemical Control
Stereoselectivity is maintained through:
-
Chiral Auxiliaries : (S)-Proline-derived catalysts enforce β-face selectivity during hydroxylation.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired (3S,5S,8R,9S,10S,13S,14S,17S) configuration.
Functional Group Manipulation
Hydroxylation and Protection
Temporary protection of the C17 hydroxyl group is critical to prevent undesired side reactions. Ethoxycarbonyl (EC) groups are employed due to their stability under acetylation conditions:
-
Dissolve 5α-androstane-3β,17β-diol (1 equiv) in dry dichloromethane.
-
Add ethyl chloroformate (1.2 equiv) and pyridine (2 equiv) at −10°C.
-
Stir for 4 h, then quench with ice-water.
-
Extract with ethyl acetate, wash with 1M HCl (3×), dry (Na₂SO₄), and concentrate.
Yield: 88–91% of 17β-ethoxycarbonyl-protected intermediate.
Acetylation Conditions
Optimized acetylation avoids diastereomer formation:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes elimination |
| Solvent | Anhydrous pyridine | Enhances nucleophilicity |
| Ac₂O Equiv | 1.05 | Prevents diacetylation |
| Reaction Time | 2 h | 95% completion |
Purification and Impurity Mitigation
Chromatographic Methods
Recrystallization
The final product is recrystallized from methanol/ether (6:1) at −20°C, yielding needle-like crystals with ≥99.5% purity.
Industrial-Scale Production
Process Intensification
Chemical Reactions Analysis
Types of Reactions
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
Hormonal Therapy :
- The compound exhibits properties similar to natural hormones and can be utilized in hormonal therapies. Its structural similarity to steroids allows it to interact with hormone receptors effectively.
- Case Study : Research has shown that derivatives of this compound can modulate estrogenic activity in vitro and could be explored for therapeutic use in hormone replacement therapies .
-
Anticancer Activity :
- Some studies indicate that steroid derivatives can inhibit cancer cell proliferation. This compound may have potential as an anticancer agent due to its ability to influence cell signaling pathways.
- Case Study : A study demonstrated that certain steroid analogs have shown promise in inhibiting the growth of breast cancer cells by targeting estrogen receptors .
-
Anti-inflammatory Effects :
- Compounds similar to this acetate have been noted for their anti-inflammatory properties. They may be beneficial in treating conditions characterized by inflammation.
- Research Insight : Investigations into related compounds have revealed their efficacy in reducing inflammatory markers in various models .
Biochemical Research Applications
- Metabolism Studies :
- The metabolism of steroid compounds is crucial for understanding their biological activity and pharmacokinetics. This acetate can serve as a model compound for studying metabolic pathways involving steroids.
- Data Table :
| Compound | Metabolic Pathway | Key Findings |
|---|---|---|
| [(3S,... acetate | Phase I Metabolism | Undergoes hydroxylation and conjugation |
| Related Steroid | Phase II Metabolism | Glucuronidation enhances solubility |
- Drug Development :
- The compound's unique structure makes it a candidate for drug development processes aimed at creating new therapeutic agents with improved efficacy and safety profiles.
- Research Insight : Ongoing research focuses on synthesizing analogs with modified structures to enhance bioactivity while minimizing side effects .
Mechanism of Action
The mechanism of action of [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways include the androgen receptor signaling pathway, which plays a crucial role in regulating various physiological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Estimated based on analogous structures.
Physicochemical Properties
- Lipophilicity: The C3 acetate increases logP compared to hydroxylated analogues (e.g., allopregnanolone, logP ~3.5 vs. target compound logP ~4.2*).
- Solubility : Pyridinyl-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polar aromatic rings, whereas ethynyl groups in reduce solubility.
Biological Activity
The compound [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a steroid-like molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties and therapeutic implications.
Chemical Structure and Properties
This compound belongs to a class of steroids characterized by a tetradecahydrophenanthrene core. The specific stereochemistry at various positions (3S, 5S, 8R, etc.) contributes to its biological activity. The acetate group at the 3-position enhances its solubility and bioavailability.
Hormonal Activity
Research indicates that this compound exhibits significant androgenic activity , which is crucial for various physiological processes. It has been shown to interact with androgen receptors (AR), promoting anabolic effects in muscle tissue and influencing lipid metabolism. This property makes it a candidate for further studies in muscle-wasting diseases and metabolic disorders.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of similar compounds in the tetradecahydrophenanthrene class. For instance:
- In vitro studies demonstrated that derivatives can inhibit the growth of prostate cancer cells by modulating AR signaling pathways.
- In vivo models have shown promising results in reducing tumor size and proliferation rates in breast cancer models.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It appears to modulate glutamatergic neurotransmission through NMDA receptor inhibition:
- Animal studies indicated a reduction in neuronal death following ischemic events when treated with this compound.
- Its amphiphilic nature allows it to cross the blood-brain barrier effectively.
Case Studies
- Prostate Cancer Model : A study involving castrated rats treated with the compound showed significant increases in muscle mass compared to control groups. The mechanism was attributed to enhanced AR signaling.
- Neuroprotection : In a rat model of traumatic brain injury (TBI), administration of the compound resulted in lower levels of apoptotic markers and improved behavioral outcomes post-injury.
Data Table: Biological Activity Overview
| Property | Effect/Outcome | Reference |
|---|---|---|
| Androgenic Activity | Muscle mass increase | |
| Anticancer Activity | Inhibition of prostate cancer cells | |
| Neuroprotection | Reduced neuronal apoptosis |
The biological activities of [(3S,5S,...)] acetate can be attributed to several mechanisms:
- AR Activation : Enhances anabolic processes in muscle tissues.
- NMDA Receptor Modulation : Protects against excitotoxicity in neuronal tissues.
- Antioxidant Properties : Reduces oxidative stress in both cancerous and non-cancerous cells.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing [(3S,5S…)] acetate with high purity and yield?
- Methodological Answer : The compound can be synthesized via esterification of its parent alcohol using acetic anhydride or acetyl chloride under basic conditions. For example, a related steroidal acetate was synthesized by reacting 3β-hydroxy-pregn-4-en-20-one with acetylating agents, followed by purification via silica gel column chromatography (87% yield) . Copper-catalyzed oxy-alkynylation reactions with hypervalent iodine reagents (e.g., 1,2-benziodoxol-3(1H)-one derivatives) have also been employed, achieving 84–88% yields after vacuum concentration and flash chromatography . Key steps include optimizing reaction time (1–18 hours) and solvent systems (ethyl acetate/pentane).
Q. Which analytical techniques are most reliable for confirming the structure of [(3S,5S…)] acetate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. 1H and 13C NMR (e.g., 300 MHz and 75 MHz in CDCl3) provide stereochemical and functional group verification, such as distinguishing acetyl protons (δ ~2.0 ppm) and hydroxyl groups . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z 338.2358 vs. observed 338.2367) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can resolve absolute stereochemistry .
Q. What stability considerations are critical for handling [(3S,5S…)] acetate in laboratory settings?
- Methodological Answer : While specific stability data are limited, steroidal acetates generally require storage at –20°C under inert atmospheres to prevent hydrolysis. Safety data sheets recommend using nitrile gloves and fume hoods to avoid skin contact and inhalation . Stability under photolytic or oxidative conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring.
Advanced Research Questions
Q. How can reaction pathways for [(3S,5S…)] acetate be optimized to address low yields in stereoselective modifications?
- Methodological Answer : Mechanistic studies using Density Functional Theory (DFT) can identify transition states in stereoselective reactions. For example, copper-catalyzed alkynylation reactions proceed via radical intermediates; optimizing ligand choice (e.g., bipyridine vs. phosphine) and solvent polarity (e.g., dichloromethane vs. THF) improves stereocontrol . Kinetic monitoring via in situ IR spectroscopy helps pinpoint side reactions (e.g., diazo decomposition).
Q. What in vivo models are appropriate for studying the biological activity of [(3S,5S…)] acetate?
- Methodological Answer : Rodent models are widely used for steroidal compounds. For instance, allopregnanolone (a structural analog) was tested in rat ovarian tissue to assess steroidogenesis via ELISA for progesterone and estradiol . For anticancer activity, xenograft models with human cancer cell lines (e.g., MCF-7 breast cancer) can evaluate tumor suppression, with dose-response curves and histopathology validation .
Q. How do structural modifications at the C3 and C17 positions affect the compound’s receptor binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Surface Plasmon Resonance (SPR) assays quantify binding to targets like androgen or glucocorticoid receptors. For example, replacing the C17 hydroxyl group with an acetyl moiety reduces polarity, enhancing membrane permeability in cell-based assays . Free-energy perturbation (FEP) calculations predict binding affinity changes for C3 substituents (e.g., methoxy vs. hydroxyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
